molecular formula C5H5N5 B3330539 N'-[(Z)-2-amino-1,2-dicyanoethenyl]methanimidamide CAS No. 71749-37-6

N'-[(Z)-2-amino-1,2-dicyanoethenyl]methanimidamide

Cat. No.: B3330539
CAS No.: 71749-37-6
M. Wt: 135.13 g/mol
InChI Key: JOWVYROMILUUHH-PLNGDYQASA-N
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Description

N’-[(Z)-2-amino-1,2-dicyanoethenyl]methanimidamide is a chemical compound with a unique structure characterized by the presence of amino and dicyano groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(Z)-2-amino-1,2-dicyanoethenyl]methanimidamide typically involves the reaction of (Z)-N-(2-amino-1,2-dicyanovinyl)formimidate with an alkoxyamine (NH₂OR) under specific conditions. This reaction yields the desired compound in high yield . The reaction conditions often include the use of ethanolic NaOH solution for cyclization, or ethyl acetate with DBU as a base .

Industrial Production Methods

Industrial production methods for N’-[(Z)-2-amino-1,2-dicyanoethenyl]methanimidamide are designed to maximize yield and efficiency. These methods often involve low-temperature conditions and short reaction times to enhance the yield of the desired product . The use of diaminomaleonitrile as a starting material is common in these industrial processes .

Chemical Reactions Analysis

Mechanism of Action

Properties

IUPAC Name

N'-[(Z)-2-amino-1,2-dicyanoethenyl]methanimidamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N5/c6-1-4(9)5(2-7)10-3-8/h3H,9H2,(H2,8,10)/b5-4-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOWVYROMILUUHH-PLNGDYQASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=NC(=C(C#N)N)C#N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(=N/C(=C(/C#N)\N)/C#N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N'-[(Z)-2-amino-1,2-dicyanoethenyl]methanimidamide
Reactant of Route 2
N'-[(Z)-2-amino-1,2-dicyanoethenyl]methanimidamide
Reactant of Route 3
N'-[(Z)-2-amino-1,2-dicyanoethenyl]methanimidamide
Reactant of Route 4
N'-[(Z)-2-amino-1,2-dicyanoethenyl]methanimidamide
Reactant of Route 5
N'-[(Z)-2-amino-1,2-dicyanoethenyl]methanimidamide
Reactant of Route 6
N'-[(Z)-2-amino-1,2-dicyanoethenyl]methanimidamide

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